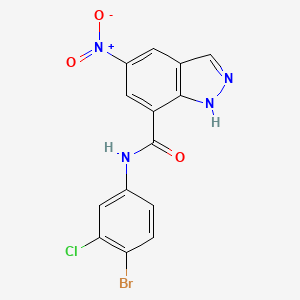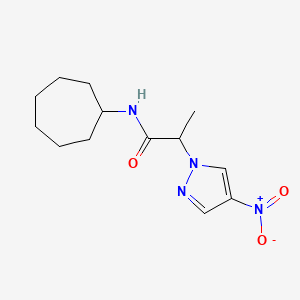![molecular formula C16H12F3N3O3S B4305185 4-acetyl-13-hydroxy-8-(trifluoromethyl)-11-thia-4,9,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13-pentaen-15-one](/img/structure/B4305185.png)
4-acetyl-13-hydroxy-8-(trifluoromethyl)-11-thia-4,9,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13-pentaen-15-one
Descripción general
Descripción
2-acetyl-8-hydroxy-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin-10(11H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, hydroxy, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-8-hydroxy-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin-10(11H)-one involves multiple steps, including the formation of the pyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin core and the introduction of the acetyl, hydroxy, and trifluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-acetyl-8-hydroxy-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin-10(11H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetyl group can produce an alcohol.
Aplicaciones Científicas De Investigación
2-acetyl-8-hydroxy-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin-10(11H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-acetyl-8-hydroxy-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin-10(11H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin derivatives with different substituents, such as:
- 2-acetyl-8-hydroxy-5-methyl-1,2,3,4-tetrahydropyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin-10(11H)-one
- 2-acetyl-8-hydroxy-5-chloro-1,2,3,4-tetrahydropyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin-10(11H)-one
Uniqueness
The uniqueness of 2-acetyl-8-hydroxy-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin-10(11H)-one lies in its trifluoromethyl group, which imparts distinct electronic and steric properties
Propiedades
IUPAC Name |
4-acetyl-13-hydroxy-8-(trifluoromethyl)-11-thia-4,9,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13-pentaen-15-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S/c1-6(23)22-3-2-7-8(5-22)11-12-13(9(24)4-10(25)20-12)26-15(11)21-14(7)16(17,18)19/h4H,2-3,5H2,1H3,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNJFRFDZVBOBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C3=C(N=C2C(F)(F)F)SC4=C3NC(=O)C=C4O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![METHYL 2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4305108.png)
![ETHYL 4,5-DIMETHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4305118.png)
![ETHYL 5-ACETYL-4-METHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4305127.png)

![METHYL 6-ACETYL-7-(3-ETHOXY-4-HYDROXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4305143.png)

![2-(phenylsulfanyl)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4305152.png)
![3-(2-CHLORO-5-NITROPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4305156.png)
![3-(2-CHLORO-5-NITROPHENYL)-3-[2-(PHENYLSULFANYL)ACETAMIDO]PROPANOIC ACID](/img/structure/B4305160.png)
![3-(2-chloro-5-nitrophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid](/img/structure/B4305164.png)
![3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B4305170.png)
![2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4305187.png)
![4-amino-2-[(3-chloro-4-fluorophenyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B4305200.png)
